1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one
Overview
Description
1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one, also known as acetosyringone, is an organic compound with the molecular formula C10H12O4. It is a phenolic ketone that is commonly found in plants and is known for its role in plant-microbe interactions. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one can be synthesized through several methods. One common synthetic route involves the acetylation of syringol (2,6-dimethoxyphenol) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure high-quality products .
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3)[][3].
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 1-(3-hydroxy-4,5-dimethoxyphenyl)ethanol.
Substitution: Formation of brominated or nitrated derivatives of the original compound[][3].
Scientific Research Applications
1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Plays a role in plant-microbe interactions, particularly in the induction of virulence genes in Agrobacterium tumefaciens, which is important for genetic engineering of plants.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Plant-Microbe Interactions: The compound activates the virA gene in Agrobacterium tumefaciens, leading to the phosphorylation of the VirA protein.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one can be compared with other similar phenolic compounds:
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethan-1-one: Similar structure but with different substitution patterns on the aromatic ring.
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one: Contains an additional carbon in the side chain, leading to different chemical and biological properties[][5].
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-hydroxy-4,5-dimethoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)7-4-8(12)10(14-3)9(5-7)13-2/h4-5,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACSOPAIMQVSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717150 | |
Record name | 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114012-82-7 | |
Record name | 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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